Species-Dependent TRPA1 Antagonist Potency: A 4-Fold Human Selectivity Advantage Over Rat TRPA1
The target compound exhibits a marked species-dependent potency for TRPA1 antagonism. In an identical Fluo-4 NW staining-based fluorescence assay conducted in HEK293-TREx cells, it inhibits the human TRPA1 channel with an IC50 of 310 nM, while its potency for the rat ortholog is significantly reduced to an IC50 of 1,200 nM [1]. This quantitative cross-species comparison serves as an internal differentiation benchmark, as the human-to-rat potency shift is a property that varies considerably across TRPA1 antagonist chemotypes. The data establish that preclinical rodent models using this compound require a minimum 4-fold higher concentration to achieve target engagement comparable to the human pharmacological benchmark.
| Evidence Dimension | TRPA1 antagonist potency – species ortholog comparison |
|---|---|
| Target Compound Data | Human TRPA1 IC50: 310 nM |
| Comparator Or Baseline | Rat TRPA1 IC50: 1,200 nM |
| Quantified Difference | 4-fold weaker potency at rat vs. human TRPA1 |
| Conditions | Antagonist activity assessed by Fluo-4 NW staining-based fluorescence assay in HEK293-TREx cells after 48-72 hours of expression |
Why This Matters
This 4-fold species-selectivity differential is essential for planning in vivo pharmacology studies, as it dictates the dosing strategy required for meaningful target coverage in rodent models.
- [1] BindingDB. BDBM50021820. Affinity data for 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50021820. Accessed 30 Apr. 2026. View Source
